molecular formula C10H13NS B596935 4-(2-Pyrrolidinyl)benzenethiol CAS No. 1270460-47-3

4-(2-Pyrrolidinyl)benzenethiol

Cat. No.: B596935
CAS No.: 1270460-47-3
M. Wt: 179.281
InChI Key: NGSOWAPOZAGFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-(2-Pyrrolidinyl)benzenethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzenethiol with pyrrolidine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include bases, acids, and solvents like DMF and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Pyrrolidinyl)benzenethiol has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Pyrrolidinyl)benzenethiol involves its interaction with molecular targets and pathways . The pyrrolidine ring and thiol group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(2-Pyrrolidinyl)benzenethiol can be compared with other similar compounds, such as pyrrolidine derivatives and benzenethiol derivatives .

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents. They are known for their biological activities and are used in drug discovery.

    Benzenethiol Derivatives: These compounds have the benzenethiol group but different substituents. They are used in various chemical reactions and industrial applications.

The uniqueness of this compound lies in its combination of the pyrrolidine ring and benzenethiol group, which imparts unique chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and development.

Properties

CAS No.

1270460-47-3

Molecular Formula

C10H13NS

Molecular Weight

179.281

IUPAC Name

4-pyrrolidin-2-ylbenzenethiol

InChI

InChI=1S/C10H13NS/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2

InChI Key

NGSOWAPOZAGFEY-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CC=C(C=C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.